molecular formula C17H12BrNO4 B2853149 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide CAS No. 610764-29-9

2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide

Cat. No.: B2853149
CAS No.: 610764-29-9
M. Wt: 374.19
InChI Key: DUQSAMFBNCOOSX-UHFFFAOYSA-N
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Description

2-((3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group attached to the chromen-4-one core, which is further linked to an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves a multi-step process. One common method includes the following steps:

    Synthesis of 4-bromophenyl chromen-4-one: This step involves the condensation of 4-bromobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate in a suitable solvent like ethanol.

    Formation of the acetamide linkage: The resulting 4-bromophenyl chromen-4-one is then reacted with chloroacetamide in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-4-one core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

2-((3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to interact with various biological targets makes it a candidate for drug development.

    Material Science: The compound’s unique structure allows it to be used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its chromen-4-one core.

Mechanism of Action

The mechanism of action of 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity. It can also interact with receptors like G-protein coupled receptors (GPCRs).

    Pathways Involved: The inhibition of enzyme activity can lead to the modulation of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

    4-Bromophenyl chromen-4-one: Lacks the acetamide moiety but shares the chromen-4-one core.

    Chromen-4-one derivatives: Compounds with different substituents on the chromen-4-one core.

Uniqueness:

  • The presence of both the bromophenyl group and the acetamide moiety in 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide provides a unique combination of properties, making it more versatile in its applications compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO4/c18-11-3-1-10(2-4-11)14-8-23-15-7-12(22-9-16(19)20)5-6-13(15)17(14)21/h1-8H,9H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQSAMFBNCOOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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